molecular formula C10H21ClN4O B12347592 N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine CAS No. 1431968-07-8

N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine

Cat. No.: B12347592
CAS No.: 1431968-07-8
M. Wt: 248.75 g/mol
InChI Key: ISCPCGLFIGVLRE-UHFFFAOYSA-N
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Description

N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethoxypropyl group attached to the nitrogen atom at the third position of the pyrazole ring, and an ethyl group attached to the nitrogen atom at the first position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine typically involves the reaction of 3-ethoxypropylamine with 1-ethyl-3,4-diaminopyrazole under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The ethoxypropyl and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine can be compared with other similar pyrazole derivatives, such as:

    N-(3-ethoxypropyl)-2-nitroaniline: Another compound with an ethoxypropyl group, but with different functional groups attached to the pyrazole ring.

    N-(3-ethoxypropyl)-3,4-dimethylbenzamide: A benzamide derivative with an ethoxypropyl group, showing different chemical and biological properties.

    N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide: An acrylamide derivative with an ethoxypropyl group, used in different research applications.

The uniqueness of N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.

Properties

CAS No.

1431968-07-8

Molecular Formula

C10H21ClN4O

Molecular Weight

248.75 g/mol

IUPAC Name

3-N-(3-ethoxypropyl)-1-ethylpyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C10H20N4O.ClH/c1-3-14-8-9(11)10(13-14)12-6-5-7-15-4-2;/h8H,3-7,11H2,1-2H3,(H,12,13);1H

InChI Key

ISCPCGLFIGVLRE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCCCOCC)N.Cl

Origin of Product

United States

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